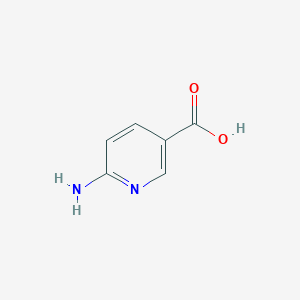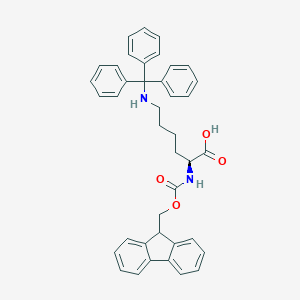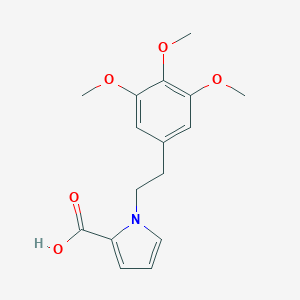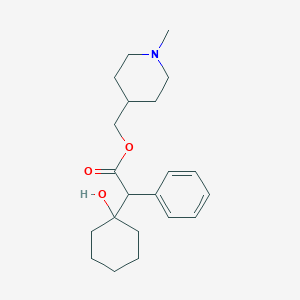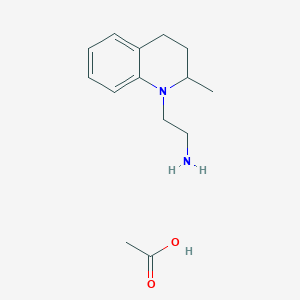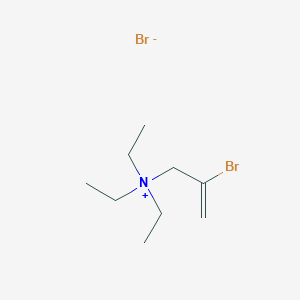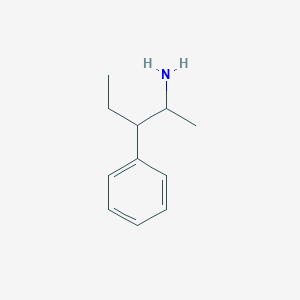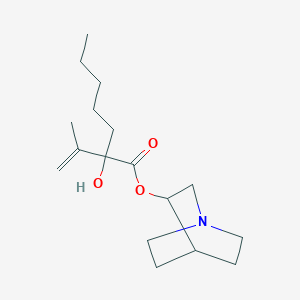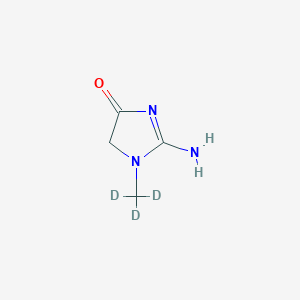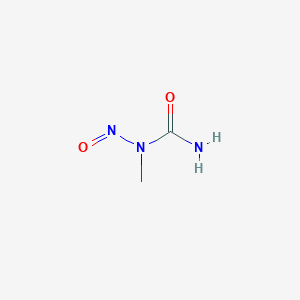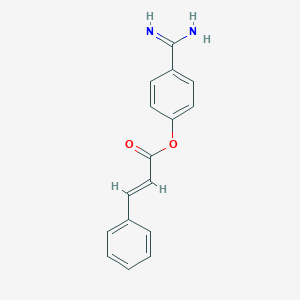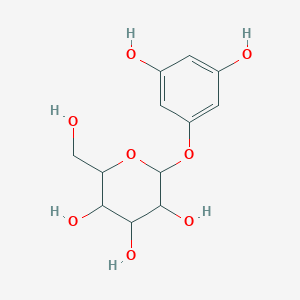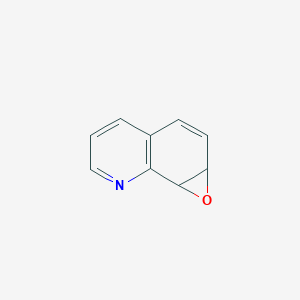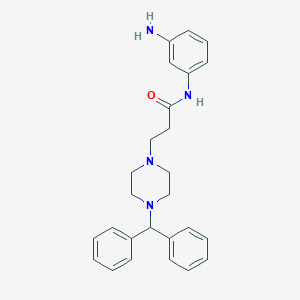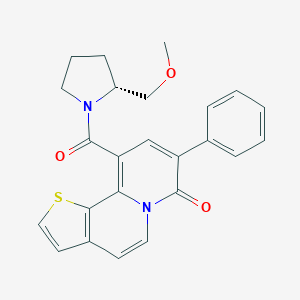
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, also known as MQPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. MQPA is a potent inhibitor of serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis.
Mecanismo De Acción
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine works by irreversibly inhibiting serine proteases, which are enzymes that play critical roles in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis. 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine binds covalently to the active site of the enzyme, thereby preventing its activity.
Efectos Bioquímicos Y Fisiológicos
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have a variety of biochemical and physiological effects, including inhibition of blood coagulation, inflammation, and apoptosis. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been shown to have anti-tumor activity, which may be due to its ability to inhibit the activity of serine proteases that are involved in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine in lab experiments is its high potency and specificity for serine proteases. This makes it an ideal tool for studying the function of these enzymes in various biological systems. Additionally, 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one of the limitations of using 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine is its irreversible inhibition of serine proteases, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine. One area of interest is its potential use as a therapeutic agent for the treatment of diseases that are associated with dysregulated serine protease activity, such as cancer, Alzheimer's disease, and inflammatory disorders. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine, as well as its potential limitations and drawbacks as a research tool. Finally, there is a need for the development of new and improved inhibitors of serine proteases that can overcome the limitations of 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine and provide new insights into the function of these enzymes in various biological systems.
Métodos De Síntesis
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine can be synthesized through a multi-step process that involves the reaction of several starting materials, including 2-methoxymethylpyrrolidine, 7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizine-10-carboxylic acid, and thionyl chloride. The reaction is typically carried out under reflux conditions in the presence of a suitable solvent, such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure 2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant areas of research is its use as a tool for studying the function of serine proteases in various biological systems. Serine proteases are involved in a variety of physiological processes, including blood coagulation, inflammation, and apoptosis, and their dysregulation has been implicated in several diseases, including cancer, Alzheimer's disease, and inflammatory disorders.
Propiedades
Número CAS |
104604-60-6 |
|---|---|
Nombre del producto |
2-(Methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine |
Fórmula molecular |
C24H22N2O3S |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
10-[(2R)-2-(methoxymethyl)pyrrolidine-1-carbonyl]-8-phenylthieno[2,3-a]quinolizin-7-one |
InChI |
InChI=1S/C24H22N2O3S/c1-29-15-18-8-5-11-25(18)24(28)20-14-19(16-6-3-2-4-7-16)23(27)26-12-9-17-10-13-30-22(17)21(20)26/h2-4,6-7,9-10,12-14,18H,5,8,11,15H2,1H3/t18-/m1/s1 |
Clave InChI |
FPZGMBQNUCUBND-GOSISDBHSA-N |
SMILES isomérico |
COC[C@H]1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
SMILES |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
SMILES canónico |
COCC1CCCN1C(=O)C2=C3C4=C(C=CN3C(=O)C(=C2)C5=CC=CC=C5)C=CS4 |
Otros números CAS |
104604-60-6 |
Sinónimos |
2-(methoxymethyl)-1-((7-oxo-8-phenyl-7H-thieno(2,3-a)quinolizin-10-yl)carbonyl)pyrrolidine MOTQP Ro 195686 Ro-195686 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



